Benzeneacetic acid, 4-hydroxy-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)-, monosodium salt
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Overview
Description
Sodium(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate is an organic compound with the molecular formula C13H15NO5.Na. It is known for its unique structure, which includes a hydroxyphenyl group and a methoxy-methyl-oxopropenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 3-methoxy-1-methyl-3-oxoprop-1-enylamine under specific conditions. The reaction is carried out in the presence of a sodium base, which facilitates the formation of the sodium salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxopropenyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Sodium(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methoxy-methyl-oxopropenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Potassium(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate: Similar structure but with potassium instead of sodium.
Sodium(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]propionate: Similar structure but with a propionate group instead of an acetate group
Uniqueness
Sodium(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
30650-47-6 |
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Molecular Formula |
C13H14NNaO5 |
Molecular Weight |
287.24 g/mol |
IUPAC Name |
sodium;2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H15NO5.Na/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7+; |
InChI Key |
GOKJACUSSDJUBD-USRGLUTNSA-M |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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